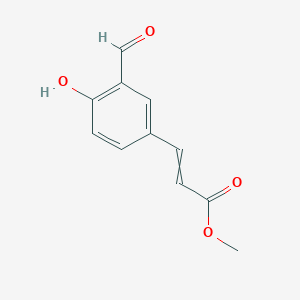

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids These compounds are known for their diverse biological activities and are often found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature

Reduction: Sodium borohydride in methanol, room temperature

Substitution: Alkyl halides in the presence of a base, reflux

Major Products Formed

Oxidation: Methyl (2E)-3-(3-carboxy-4-hydroxyphenyl)prop-2-enoate

Reduction: Methyl (2E)-3-(3-hydroxymethyl-4-hydroxyphenyl)prop-2-enoate

Substitution: Methyl (2E)-3-(3-alkoxy-4-hydroxyphenyl)prop-2-enoate

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.

Industry: Used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and formyl groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Cinnamaldehyde: Similar structure with an aldehyde group and a phenyl ring.

Coumarin: Contains a lactone ring fused to a benzene ring, similar aromatic properties.

Vanillin: Contains a formyl group and a hydroxy group on a benzene ring.

Uniqueness

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its methyl ester group distinguishes it from other similar compounds, influencing its solubility and reactivity.

Biological Activity

Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate, also known as a derivative of hydroxycinnamic acid, has garnered attention for its diverse biological activities. This compound is characterized by its structural features, which include a methoxy group and a phenolic hydroxyl group, contributing to its potential pharmacological properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 178.18 g/mol

- Solubility: Soluble in organic solvents, limited solubility in water

- Stability: Sensitive to light and heat

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. For instance, a study demonstrated that this compound could significantly lower malondialdehyde (MDA) levels, a marker of oxidative damage, in rat models subjected to oxidative stress .

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies using macrophage cell lines showed a reduction in nitric oxide (NO) production upon treatment with this compound .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. A study found that this compound displayed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its effectiveness in inhibiting bacterial growth .

Case Study 1: In Vivo Antioxidant Activity

In a controlled experiment involving rats, administration of this compound resulted in a notable decrease in serum levels of lipid peroxidation products. The study administered doses equivalent to 100 mg/kg body weight over 14 days, demonstrating the compound's potential as a therapeutic agent against oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Mechanism

Another significant study investigated the anti-inflammatory mechanisms of this compound using an animal model of induced arthritis. The results showed that treatment with this compound led to reduced swelling and pain scores compared to control groups, alongside decreased levels of inflammatory markers in serum .

Research Findings

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

methyl 3-(3-formyl-4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H10O4/c1-15-11(14)5-3-8-2-4-10(13)9(6-8)7-12/h2-7,13H,1H3 |

InChI Key |

YZCNMNIEOSATKG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)O)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.